molecular formula C2H2ClN<br>ClCH2CN<br>C2H2ClN B046850 Chloroacetonitrile CAS No. 107-14-2

Chloroacetonitrile

Cat. No. B046850
Key on ui cas rn: 107-14-2
M. Wt: 75.5 g/mol
InChI Key: RENMDAKOXSCIGH-UHFFFAOYSA-N
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Patent
US04725604

Procedure details

To a solution of 50 g (0.34 mole) of 5-methoxyindole and 25.8 (0.34 mole) of thiourea in 1700 ml of 50% aqueous methanol was added 340 ml of KI/I2 in water over a 5 minute period and the reaction mixture was allowed to stir at room temperature for 3 hours. The reaction mixture was then evaporated in vacuo to about 1100 ml, 68 ml of 50% aqueous NaOH were added under nitrogen, the temperature brought to 85° and the mixture was stirred at 80°-90° for 40 minutes. The mixture was cooled and filtered through glass wool and under nitrogen, 21.2 ml (25.4 g; 0.34 mole) of chloroacetonitrile were added. The reaction was allowed to proceed under N2 for 18 hours after which the reaction mixture was layered over with about 800 ml of diethyl ether and the ether was separated off having dissolved a large portion of suspended solid material. The aqueous solution was extracted three times with 500 ml portions of ether which were combined with the other washings and dried over anhydrous K2CO3. The ether layer was filtered and evaporated in vacuo to 33 g of 5-methoxy-3-cyanomethylthioindole (42% yield) as a tan solid.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
25.8
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.NC(N)=[S:14].II.Cl[CH2:19][C:20]#[N:21]>CO.O.C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[S:14][CH2:19][C:20]#[N:21]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
25.8
Quantity
0.34 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
1700 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
21.2 mL
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated in vacuo to about 1100 ml, 68 ml of 50% aqueous NaOH
ADDITION
Type
ADDITION
Details
were added under nitrogen
CUSTOM
Type
CUSTOM
Details
brought to 85°
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80°-90° for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through glass wool and under nitrogen
WAIT
Type
WAIT
Details
to proceed under N2 for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the ether was separated off
DISSOLUTION
Type
DISSOLUTION
Details
having dissolved a large portion of suspended solid material
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted three times with 500 ml portions of ether which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
The ether layer was filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)SCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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